molecular formula C15H16N2O3 B1370977 1-Boc-5-Cyano-3-hydroxymethylindole CAS No. 914349-11-4

1-Boc-5-Cyano-3-hydroxymethylindole

Cat. No.: B1370977
CAS No.: 914349-11-4
M. Wt: 272.3 g/mol
InChI Key: CWAWIDMLDLCCNP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Boc-5-Cyano-3-hydroxymethylindole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the cyano group can participate in nucleophilic addition reactions, further influencing the compound’s biochemical interactions. Studies have shown that this compound can interact with cytochrome P450 enzymes, leading to altered metabolic pathways and enzyme inhibition .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzyme active sites, inhibiting or activating enzyme activity through competitive or non-competitive mechanisms. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and participate in nucleophilic addition reactions further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain dosage, leading to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, influencing its biochemical activity and interactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, the compound can accumulate in the endoplasmic reticulum or mitochondria, affecting cellular metabolism and signaling pathways .

Preparation Methods

The synthesis of 1-Boc-5-Cyano-3-hydroxymethylindole typically involves multiple steps, starting from commercially available indole derivatives. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

1-Boc-5-Cyano-3-hydroxymethylindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

1-Boc-5-Cyano-3-hydroxymethylindole has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Boc-5-Cyano-3-hydroxymethylindole can be compared with other indole derivatives, such as:

The unique combination of the Boc, cyano, and hydroxymethyl groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-cyano-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8,18H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAWIDMLDLCCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654325
Record name tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-11-4
Record name 1,1-Dimethylethyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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